Enantiomeric Excess in Electrosynthesis: (R)-Phenylethylene Carbonate vs. Racemic Styrene Carbonate
In the electrosynthesis of cyclic carbonates from CO2 and epoxides, the use of enantiopure (R)-styrene oxide yielded (R)-phenylethylene carbonate with 98.8% enantiomeric excess (ee), whereas racemic styrene oxide produced racemic styrene carbonate with 0% ee under identical conditions [1]. This quantitative difference in stereochemical outcome directly impacts downstream applications requiring chiral purity.
| Evidence Dimension | Enantiomeric Excess (ee%) |
|---|---|
| Target Compound Data | 98.8% ee |
| Comparator Or Baseline | Racemic styrene carbonate: 0% ee |
| Quantified Difference | Absolute difference of 98.8% ee |
| Conditions | Electrolysis in undivided cell with 316 stainless steel cathode, Mg sacrificial anode, TEAI-MeCN supporting electrolyte, CO2 at 0.1 MPa, room temperature |
Why This Matters
For applications in chiral drug synthesis or asymmetric catalysis, a 98.8% ee value ensures near-complete enantiopurity, eliminating the need for costly and time-consuming chiral resolution steps required for racemic material.
- [1] Lu, J., Wang, Y., Li, H., & Lu, J. (2014). Electrosynthesis of enantiomerically pure cyclic carbonates from CO2 and chiral epoxides. Electrochemistry Communications, 43, 71-74. View Source
